A Guide to the Structural Elucidation of 3-Phenyl-5-trifluoromethylbenzoic acid
A Guide to the Structural Elucidation of 3-Phenyl-5-trifluoromethylbenzoic acid
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 3-Phenyl-5-trifluoromethylbenzoic acid, a compound of interest in medicinal chemistry and drug development. Given its unique substitution pattern, a rigorous and systematic analytical strategy is paramount for unambiguous structural confirmation. This document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve this goal. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to serve as a robust framework for researchers and scientists in the pharmaceutical and chemical industries.
The trifluoromethyl group is a key structural motif in many pharmaceutical compounds, enhancing pharmacokinetic and pharmacodynamic properties.[1] The presence of this group, along with a phenyl substituent on a benzoic acid scaffold, suggests potential applications as an intermediate in the synthesis of pharmacologically active molecules, such as substance P (neurokinin-1) receptor antagonists.[2][3]
Predicted Physicochemical Properties and Spectroscopic Overview
A preliminary in-silico analysis of the target molecule, 3-Phenyl-5-trifluoromethylbenzoic acid, provides a foundation for the subsequent experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₉F₃O₂ |
| Molecular Weight | 282.22 g/mol |
| IUPAC Name | 3-Phenyl-5-(trifluoromethyl)benzoic acid |
The elucidation strategy will leverage the distinct spectroscopic signatures of the three key functional groups: the benzoic acid moiety, the trifluoromethyl group, and the disubstituted phenyl ring.
Experimental Workflow for Structural Confirmation
The following workflow ensures a logical and efficient progression from initial characterization to final structural verification.
Caption: A comprehensive workflow for the structural elucidation of 3-Phenyl-5-trifluoromethylbenzoic acid.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry serves as the initial checkpoint for verifying the molecular weight and elemental composition of the synthesized compound.
Experimental Protocol
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Instrumentation : High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
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Ionization Mode : Electrospray Ionization (ESI) in negative ion mode is preferable for the acidic proton of the carboxylic acid, which will readily deprotonate to form [M-H]⁻.
-
Sample Preparation : Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.
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Data Acquisition : Acquire the full scan mass spectrum over a range of m/z 50-500.
Expected Data and Interpretation
The primary ion expected in the negative ion mode ESI mass spectrum would be the deprotonated molecule, [M-H]⁻.
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M-H]⁻ | 281.0482 | ~281.048 | Deprotonated parent molecule |
The high-resolution mass measurement will provide the elemental composition, which should be consistent with C₁₄H₈F₃O₂⁻. Fragmentation patterns (MS/MS) can further corroborate the structure. For instance, the loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation pathway for benzoic acids.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in the molecule.
Experimental Protocol
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Instrumentation : Fourier Transform Infrared (FTIR) spectrometer.
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Technique : Attenuated Total Reflectance (ATR) is a suitable method for solid or liquid samples, requiring minimal sample preparation.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups within 3-Phenyl-5-trifluoromethylbenzoic acid.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| 1350-1150 | C-F stretch | Trifluoromethyl group |
| 1600-1450 | C=C stretch | Aromatic rings |
| 900-670 | C-H bend | Aromatic substitution |
The presence of a broad O-H stretch and a strong C=O absorption are definitive indicators of the carboxylic acid moiety. The strong C-F stretching bands confirm the trifluoromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Experimental Protocol
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Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Experiments : Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR (COSY, HSQC, HMBC) spectra.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | singlet (broad) | 1H | -COOH |
| ~8.4 | singlet | 1H | H-2 |
| ~8.3 | singlet | 1H | H-6 |
| ~7.9 | singlet | 1H | H-4 |
| 7.6-7.4 | multiplet | 5H | Phenyl-H |
The chemical shifts are estimations based on the analysis of similar compounds and are subject to solvent effects.[5]
¹³C NMR: Defining the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~170 | -COOH |
| ~140 | C-3 |
| ~135 | C-1' |
| ~132 (q) | -CF₃ |
| ~131 | C-1 |
| ~130 | Phenyl-C |
| ~129 | Phenyl-C |
| ~128 | Phenyl-C |
| ~127 | C-4 |
| ~126 | C-2 |
| ~125 | C-6 |
| ~124 | C-5 |
The quartet splitting of the -CF₃ carbon is due to coupling with the three fluorine atoms.
¹⁹F NMR: Confirming the Trifluoromethyl Group
The ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the trifluoromethyl group.
Predicted ¹⁹F NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -63 | singlet | -CF₃ |
A single peak in the ¹⁹F NMR spectrum confirms the presence of a single type of trifluoromethyl group.
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular fragments.
Caption: Key 2D NMR (HMBC and HSQC) correlations for 3-Phenyl-5-trifluoromethylbenzoic acid.
Conclusion
The synergistic application of Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of NMR experiments provides an irrefutable pathway to the structural elucidation of 3-Phenyl-5-trifluoromethylbenzoic acid. The data obtained from these techniques, when integrated, will confirm the molecular formula, identify all constituent functional groups, and map the precise connectivity of the atoms, leading to a complete and validated structural assignment. This rigorous analytical approach is essential for advancing the development of novel chemical entities in the pharmaceutical and allied industries.
References
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PubChem. 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
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PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
Al-Blewi, F. F., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5129. [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
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